molecular formula C9H7F2NO B8059367 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one

6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one

Cat. No.: B8059367
M. Wt: 183.15 g/mol
InChI Key: HBZSZOBKUBTGLE-UHFFFAOYSA-N
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Description

6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one is a fluorinated heterocyclic compound that belongs to the quinolinone family This compound features a quinoline core with two fluorine atoms at the 6 and 7 positions and a ketone group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one typically involves the following steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as 6,7-difluoroquinoline or its derivatives.

  • Functionalization: The quinoline core is functionalized through various reactions, including nitration, halogenation, and cyclization.

  • Reduction: The nitro group is reduced to an amine, followed by cyclization to form the tetrahydroquinolinone structure.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors, large-scale reactors, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to convert the ketone group to an alcohol.

  • Substitution: Substitution reactions at the fluorine or other positions on the quinoline ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as quinone derivatives.

  • Reduction Products: Alcohols and other reduced forms of the compound.

  • Substitution Products: A variety of substituted quinolines and related compounds.

Scientific Research Applications

6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 6,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one

  • 5,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one

  • Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This comprehensive overview provides a detailed understanding of 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6,7-difluoro-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h3-4,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZSZOBKUBTGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C2C1=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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